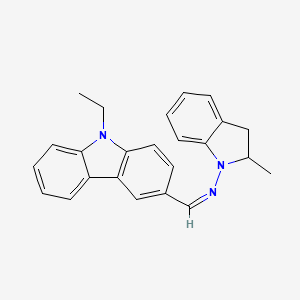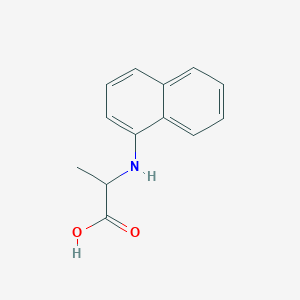
Acenaphthylene-1-carbaldehyde
Vue d'ensemble
Description
Acenaphthylene-1-carbaldehyde, also known as Acenaphthylene-1-carboxaldehyde, is a chemical compound with the molecular formula C13H8O and a molecular weight of 180.2020 . It is a derivative of acenaphthylene .
Synthesis Analysis
Acenaphthylene-1-carbaldehyde can be synthesized using various methods. One such method involves the use of acenaphthene-based N-heterocyclic carbene metal complexes. These complexes have been used in the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .Molecular Structure Analysis
The molecular structure of Acenaphthylene-1-carbaldehyde has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Acenaphthylene-1-carbaldehyde can participate in a wide range of reactions. For instance, it can be used in the synthesis of heterocyclic compounds through multicomponent reactions of acenaphthoquinone .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Phytochemistry .
Summary of the Application
Acenaphthylene derivatives have been isolated from the aerial part of Salvia arisanensis, a plant endemic to Taiwan. These compounds exhibit diverse biological activities .
Methods of Application or Experimental Procedures
The phytochemical investigation involved extensive fractionation of the EtOAc soluble portion of a MeOH extract of the aerial part of Salvia arisanensis using silica gel column chromatography (CC) and preparative TLC .
Results or Outcomes
A new acenaphthylene derivative, salviarisanal, was isolated, along with six known compounds. Among the isolates, cryptotanshinone exhibited cytotoxicities with IC 50 values of 5.38, 7.16, 4.84, and 9.10 μM, respectively, against DLD-1, CCRF-CEM, HL-60, and IMR-32 cell lines .
Application in Dye-Sensitized Solar Cells (DSSCs)
Specific Scientific Field
This application falls under the field of Renewable Energy .
Summary of the Application
Acenaphthylene-based chromophores have been tested for use in dye-sensitized solar cells (DSSCs). The extension of the conjugated system from the acenaphthylene core involved Sonogashira coupling reactions .
Methods of Application or Experimental Procedures
The synthesis of acenaphthylene-based dyes involved the use of phenyl, thiophene, benzotriazole, and thieno-[3,2-b]thiophene rings as π-bridges. The systems were characterized by cyclic voltammetry and by UV−vis absorption and emission .
Results or Outcomes
The phenylethynyl derivative achieved a conversion efficiency of 2.51% with Voc, Jsc, and FF values of 0.365 V, 13.32 mA/cm2, and 0.52, respectively. The efficiency of this compound improved to 3.15% with the addition of CDCA (10 mM) .
Safety And Hazards
While specific safety data for Acenaphthylene-1-carbaldehyde was not found, it’s important to handle all chemicals with care. Acenaphthene, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Acenaphthylene, the parent compound of Acenaphthylene-1-carbaldehyde, is an important building block of many organic semiconductors . It’s expected that Acenaphthylene-1-carbaldehyde and its derivatives will continue to play a significant role in the development of new materials for various optoelectronic devices .
Propriétés
IUPAC Name |
acenaphthylene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGQYTUXTCURSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565525 | |
| Record name | Acenaphthylene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphthylene-1-carbaldehyde | |
CAS RN |
96462-56-5 | |
| Record name | Acenaphthylene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | acenaphthylene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



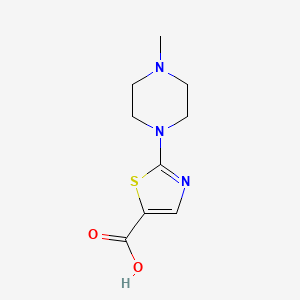
![Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1661747.png)
![tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1661748.png)

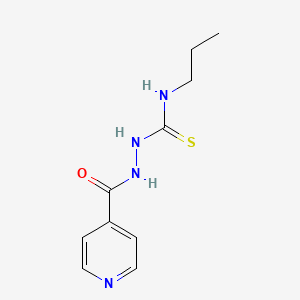

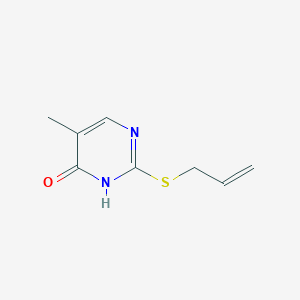
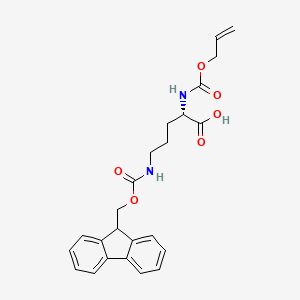
![7-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B1661758.png)
![1-[Dimethylamino(dimethyliminio)methyl]-1H-benzotriazole 3-oxide](/img/structure/B1661759.png)
![Benzoic acid, 4-[(phenylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B1661760.png)
![Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate](/img/structure/B1661762.png)
